![molecular formula C9H13BO4 B6331594 2-Methoxy-5-(methoxymethyl)phenylboronic acid CAS No. 1332504-32-1](/img/structure/B6331594.png)
2-Methoxy-5-(methoxymethyl)phenylboronic acid
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Overview
Description
2-Methoxy-5-(methoxymethyl)phenylboronic acid is a type of phenylboronic acid . It has a molecular formula of C8H11BO3 and a molecular weight of 165.98 g/mol . The IUPAC name for this compound is [2-(methoxymethyl)phenyl]boronic acid .
Molecular Structure Analysis
The SMILES string for this compound isB(C1=CC=CC=C1COC)(O)O
. This represents the molecular structure of the compound. Chemical Reactions Analysis
Phenylboronic acids, including this compound, are widely used as safe and environmentally friendly new aromatization reagents for scientific research and production of various fine chemicals containing aryl structures .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 165.98 g/mol . The melting point of this compound is 97°C .Safety and Hazards
Future Directions
Phenylboronic acids, including 2-Methoxy-5-(methoxymethyl)phenylboronic acid, can be widely used for the production of various fine chemicals containing aryl structures, such as pharmaceuticals, pesticides, and advanced materials . This suggests potential future directions for the use of this compound in these areas.
Mechanism of Action
Target of Action
The primary target of 2-Methoxy-5-(methoxymethyl)phenylboronic acid is the palladium (0) complex . This compound is used in the Suzuki-Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The mode of action of this compound involves its interaction with the palladium (0) complex in the Suzuki-Miyaura coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction is crucial for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .
Pharmacokinetics
The susceptibility of similar compounds, such as phenylboronic pinacol esters, to hydrolysis has been reported . The rate of this reaction is considerably accelerated at physiological pH , which could impact the bioavailability of this compound.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various chemical and biological processes .
Action Environment
The action of this compound can be influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of similar compounds is considerably accelerated at physiological pH , which could potentially affect the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
Boronic acids are known to interact with various enzymes and proteins, often acting as enzyme inhibitors
Molecular Mechanism
It is known that boronic acids can form reversible covalent complexes with proteins and other biomolecules, which can lead to changes in their function
Metabolic Pathways
Boronic acids can participate in various reactions, including Suzuki-Miyaura cross-coupling reactions , which could potentially involve this compound.
properties
IUPAC Name |
[2-methoxy-5-(methoxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-13-6-7-3-4-9(14-2)8(5-7)10(11)12/h3-5,11-12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXBMKOGKFITFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)COC)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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